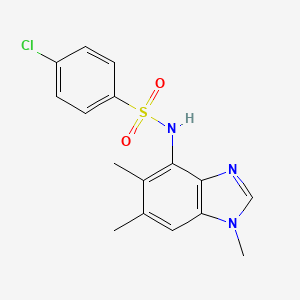

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Description

This compound (CAS 338410-91-6, molecular formula C₁₆H₁₅ClN₃O₂S, molecular weight 364.88 g/mol) is a high-purity active pharmaceutical ingredient (API) intermediate. Its structure features a benzenesulfonamide core linked to a 1,5,6-trimethylbenzimidazole moiety. The methyl groups on the benzimidazole ring enhance steric bulk and modulate electronic properties, while the sulfonamide group enables hydrogen bonding and intermolecular interactions critical for biological activity .

Properties

IUPAC Name |

4-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNIDAIRMJQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 1,5,6-trimethyl-1H-1,3-benzimidazole under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzimidazole moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of this compound as an anticancer agent, particularly through its inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Studies

- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines demonstrated that the compound could induce apoptosis significantly, increasing annexin V-FITC positivity by 22-fold compared to controls .

- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced antitumor activity when used synergistically .

Antimicrobial Applications

The antimicrobial properties of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide have also been investigated.

Case Studies

- Antibacterial Efficacy : In vitro tests have shown that derivatives of this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

- Antitubercular Activity : Some derivatives have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents .

Summary Table of Applications

| Application Type | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | CA IX Inhibition | IC50: 10.93–25.06 nM; induces apoptosis in MDA-MB-231 cells |

| Antimicrobial | Bacterial Inhibition | Effective against multiple bacterial strains; potential antitubercular activity |

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets in cells. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide (CAS Not Specified)

- Molecular Formula: C₁₂H₁₀ClFNO₂S

- Key Features : Fluorine substitution on the aniline ring increases electronegativity, altering solubility and bioavailability.

- Spectroscopic Data : IR peaks at 3247 cm⁻¹ (–NH), 1541 cm⁻¹ (C=C), and 1334 cm⁻¹ (SO₂) .

4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide

- Crystal Structure: The sulfonyl and anilino rings are tilted at 87.9°, with a C–SO₂–NH–C torsion angle of 77.8°. Hydrogen bonding forms inversion dimers, influencing crystal packing and stability .

2,4,5-Trichloro-N-(1,5,6-Trimethyl-1H-1,3-Benzimidazol-4-yl)Benzenesulfonamide (CAS 338410-95-0)

- Molecular Formula : C₁₆H₁₄Cl₃N₃O₂S

Modifications on the Benzimidazole Ring

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazol-4-yl]Benzenesulfonamide (CAS 338964-26-4)

- Molecular Formula : C₂₃H₂₂ClN₃O₃S

- Key Features: A 3-methoxybenzyl group increases molecular weight (455.96 g/mol) and complexity.

2-Alkylthio Derivatives (Compounds 11–14 in )

Data Table: Key Comparative Properties

Structural and Functional Insights

- Electronic Effects : Chlorine and methoxy groups increase electron-withdrawing and donating properties, respectively, altering reactivity and binding affinity.

- Steric Considerations : Bulky substituents (e.g., trimethylbenzimidazole) reduce conformational flexibility but improve target selectivity.

- Hydrogen Bonding : Sulfonamide NH groups participate in intermolecular interactions, critical for crystal packing (e.g., inversion dimers in ) and protein binding .

Biological Activity

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a chemical compound belonging to the benzimidazole family. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly as an anticancer and antimicrobial agent. The following sections detail the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C16H16ClN3O2S

- Molecular Weight : 349.84 g/mol

- CAS Number : 338410-91-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their functions and leading to significant biological effects such as cytotoxicity in cancer cells and antimicrobial activity against pathogens .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties:

- Cytotoxicity : In vitro tests demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The observed IC50 values ranged from 7 µM to 24 µM across different cell lines .

- Selectivity Ratios : The selectivity ratios for normal cells versus cancer cells were reported to be favorable, indicating a potential for reduced side effects compared to conventional chemotherapeutics .

- Molecular Docking Studies : Molecular docking studies have suggested that the compound binds effectively within the active sites of target proteins associated with cancer progression, such as MDM2, which is involved in tumor suppression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against a range of bacterial strains, although specific data regarding its efficacy against particular pathogens are still emerging .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzimidazole ring can significantly influence its potency and selectivity against different biological targets. For instance:

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.